molecular formula C9H8Br4O B13684074 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene

2,4-Dibromo-1-(2,3-dibromopropoxy)benzene

Cat. No.: B13684074
M. Wt: 451.77 g/mol
InChI Key: QVEHTTQWRKWEEP-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(2,3-dibromopropoxy)benzene is a brominated organic compound developed for scientific research and development, particularly in the field of polymer science and material engineering. As an additive flame retardant, its primary research value lies in its ability to interfere with the combustion process of materials like polyolefins and polystyrenes. Researchers investigate its mechanism of action, where it is believed to release brominated radicals upon thermal degradation. These radicals effectively scavenge high-energy free radicals (H• and OH•) that propagate the flame, thereby suppressing the fire and increasing the flame resistance of the host material . The compound's structure, featuring bromine atoms on both the aromatic ring and the aliphatic side chain, is a subject of study for its efficiency and thermal stability in various polymer matrices. Given the environmental and health concerns associated with some brominated flame retardants , this chemical is also relevant for environmental monitoring and toxicological studies to understand the behavior and impact of novel brominated flame retardants (NBFRs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Br4O

Molecular Weight

451.77 g/mol

IUPAC Name

2,4-dibromo-1-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C9H8Br4O/c10-4-7(12)5-14-9-2-1-6(11)3-8(9)13/h1-3,7H,4-5H2

InChI Key

QVEHTTQWRKWEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(CBr)Br

Origin of Product

United States

Halogen Free Alternatives and Synergistic Systems:while Brominated Compounds Are Highly Effective, There is a Growing Interest in Halogen Free Flame Retardants.mdpi.comhowever, the Design Principles Learned from Bfrs Can Inform the Development of These Alternatives. Furthermore, Research is Ongoing into Synergistic Systems Where a Bfr, Potentially One Derived from the 2,4 Dibromo 1 2,3 Dibromopropoxy Benzene Core, is Used in Combination with Other Flame Retardants E.g., Phosphorus Based or Nitrogen Based Compounds to Achieve Enhanced Performance at Lower Concentrations.

Theoretical Chemistry and Computational Studies of 2,4 Dibromo 1 2,3 Dibromopropoxy Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of many-body systems like molecules. arxiv.org It is particularly effective for determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researcher.life For 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene, DFT calculations, often employing functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., cc-pVTZ) that can handle halogen atoms, would be used to find the global minimum on the potential energy surface. rsc.org

The optimization process would likely reveal significant deviation from planarity due to the steric repulsion between the bulky bromine atoms on the phenyl ring and the flexible, multi-substituted propoxy side chain. rsc.org The resulting energy landscape would map the energy of the molecule as a function of its geometry, identifying the most stable conformations. Key geometric parameters such as bond lengths and angles can be precisely calculated.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table presents hypothetical data based on typical values from DFT calculations for similar brominated aromatic ethers. Actual values would require specific computation.

ParameterBond/AngleExpected Value
Bond Length (Å) C-Br (aromatic)~1.90
C-Br (aliphatic)~1.95
C-O (ether)~1.37 (aryl-O), ~1.43 (alkyl-O)
C-C (aromatic)~1.40
C-C (aliphatic)~1.54
Bond Angle (°) C-C-Br (aromatic)~120°
C-O-C (ether)~118°
Br-C-C (aliphatic)~109.5°

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution of a molecule three-dimensionally, providing a visual guide to its reactive behavior. libretexts.org An MEP surface is plotted over the molecule's electron density, with colors indicating different electrostatic potential values: red typically signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor). wolfram.com

For this compound, an MEP analysis would highlight several key features. Regions of strong negative potential (red) would be expected around the electronegative oxygen atom of the ether linkage and, to a lesser extent, around the bromine atoms, corresponding to their lone pairs of electrons. mdpi.com These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP map provides a powerful qualitative tool for predicting intermolecular interactions and chemical reactivity. chemrxiv.org

Conformational Analysis via Molecular Mechanics and Dynamics

The presence of multiple single bonds in the 2,3-dibromopropoxy side chain endows this compound with significant conformational flexibility. Understanding this flexibility is crucial as different conformers can have distinct properties and reactivities. mdpi.com

Conformational analysis is typically performed using methods like Molecular Mechanics (MM), which are computationally less intensive than quantum methods, allowing for the exploration of a wider range of geometries. acs.org By systematically rotating the key dihedral angles (e.g., C-O-C-C, O-C-C-C, C-C-C-Br), a potential energy surface can be generated to identify low-energy, stable conformers. These studies often reveal that specific conformations are stabilized by intramolecular interactions, such as van der Waals attractions. researchgate.net

Molecular Dynamics (MD) simulations can supplement this analysis by simulating the movement of atoms over time at a given temperature, revealing the dynamic equilibrium between different conformers and the energy barriers for their interconversion.

Table 2: Hypothetical Low-Energy Conformers of this compound (Illustrative Data)

This table shows hypothetical data for plausible conformers. The relative energies and dihedral angles are for illustrative purposes.

ConformerDihedral Angle τ(Caryl-O-C-C)Dihedral Angle τ(O-C-C-C)Relative Energy (kcal/mol)
1 (Global Minimum) ~180° (anti)~60° (gauche)0.00
2 ~60° (gauche)~180° (anti)1.5
3 ~180° (anti)~180° (anti)2.1

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is instrumental in predicting how a molecule might react under specific conditions, such as high temperatures. cecam.org For a brominated flame retardant, a key reaction pathway of interest is thermal degradation, which often involves the breaking of carbon-bromine (C-Br) or carbon-oxygen (C-O) bonds. nih.gov Computational methods can map the entire reaction pathway from reactant to product, identifying the high-energy transition state that must be overcome. ethz.ch

According to Transition State Theory (TST), the rate of a chemical reaction is determined by the properties of the activated complex, or transition state, which is the highest energy point along the minimum energy reaction pathway. wikipedia.orgfiveable.me Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io

For this compound, a potential degradation pathway is the homolytic cleavage of a C-Br bond to form a radical species. A transition state search for this process would identify a molecular geometry where the specific C-Br bond is significantly elongated compared to its ground state length. stanford.edu A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield one and only one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactant to product.

Once the energies of the reactant (ground state), the transition state, and the product(s) have been calculated, essential kinetic and thermodynamic parameters that govern the reaction can be determined. science.govkoreascience.kr

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a C-Br Bond Cleavage Reaction (Illustrative Data)

This table provides a hypothetical set of calculated parameters for a representative debromination reaction pathway. Actual values are dependent on the specific bond and computational level.

ParameterSymbolIllustrative Value (kcal/mol)Description
Activation Energy Ea75Energy barrier for the reaction.
Enthalpy of Activation ΔH‡73Enthalpy change to reach the transition state.
Gibbs Free Energy of Activation ΔG‡80Free energy change to reach the transition state.
Enthalpy of Reaction ΔHreaction65Overall enthalpy change of the reaction (endothermic).

Spectroscopic Property Prediction using Computational Methods

Computational spectroscopy is a powerful tool for predicting the spectral features of molecules, which can aid in their identification and characterization. abebooks.comwiley.com The primary methods for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR spectra is a common application of DFT. acs.orgresearchgate.net By calculating the nuclear shielding tensors of the atoms in this compound, it is possible to estimate the chemical shifts. nih.gov For a molecule containing heavy atoms like bromine, it is crucial to consider relativistic effects, which can influence the chemical shifts of adjacent carbon atoms. acs.orgacs.org The general methodology would involve:

Geometry Optimization: The three-dimensional structure of the molecule would first be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated, often with a larger basis set for higher accuracy.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below.

AtomPredicted Chemical Shift (ppm)
C1154
C2118
C3135
C4115
C5130
C6116
C1'72
C2'50
C3'35

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. arxiv.orgchemrxiv.org This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, the predicted IR spectrum would show characteristic peaks for C-Br, C-O, and C-H stretching and bending modes.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, π → π* transitions are expected to dominate the UV-Vis spectrum. mdpi.comnih.gov The predicted maximum absorption wavelength (λmax) would provide information about the electronic structure of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. wikipedia.org In the context of this compound, a brominated flame retardant, QSAR models could be used to predict its potential toxicity, environmental fate, or other biological activities. flemingcollege.canih.gov

The development of a QSAR model for this compound would follow several key steps:

Data Set Collection: A dataset of structurally similar brominated compounds with known experimental data for the activity of interest (e.g., toxicity to a specific organism) would be compiled. drugdesign.org

Molecular Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors would be calculated. These can include physicochemical properties (e.g., logP), topological indices, and quantum chemical descriptors.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between the descriptors and the activity is established. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For brominated flame retardants, QSAR models have been developed to predict various endpoints, including endocrine-disrupting activity and developmental neurotoxicity. flemingcollege.canih.gov These models often use descriptors that capture the electronic and steric properties of the molecules. A hypothetical QSAR model for predicting the toxicity of brominated ethers might take the following form:

Toxicity = a * (logP) + b * (Molecular Weight) + c * (Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. The values of the descriptors for this compound could then be used in this equation to predict its toxicity.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a QSAR study.

DescriptorPredicted Value
Molecular Weight485.7 g/mol
logP5.8
Polar Surface Area9.23 Ų
Number of Rotatable Bonds4
Molar Refractivity85.4 cm³

By applying these established theoretical and computational methodologies, a comprehensive understanding of the chemical and physical properties, as well as the potential biological activity of this compound, can be achieved, even in the absence of direct experimental data.

Environmental Distribution and Chemical Transformation Pathways of 2,4 Dibromo 1 2,3 Dibromopropoxy Benzene

Occurrence and Transport in Abiotic Environmental Compartments

The presence and movement of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene in the environment are dictated by its partitioning behavior between different environmental media and its potential for long-range transport.

Partitioning Behavior in Water-Sediment and Soil Systems

Studies on a related compound, Tetrabromobisphenol A 2,3-dibromopropyl ether (TBBPA DBPE), have shown its presence in various environmental matrices near manufacturing facilities. For instance, concentrations of TBBPA DBPE in sediments ranged from 1.0 to 346.6 ng/g dry weight (dw), and in soil, the levels were similar, with concentrations up to 0.064 ng/g dw. acs.orgsemanticscholar.orgnih.gov The presence of these compounds in solid environmental phases underscores their tendency to adsorb to particulate matter. This partitioning behavior significantly influences their bioavailability and persistence in aquatic and terrestrial ecosystems.

Table 1: Calculated Physicochemical Properties of a Structurally Similar Compound

Chemical NameCAS No.Molar Mass ( g/mol )Log KAWLog KOWHalf-life in air (hours)Half-life in water (hours)Half-life in soil (hours)
Tetrabromobisphenol A bis(2,3-dibromopropyl ether)21850-44-2943.6-8.0112.1212.243208640

Data from a 2008 report on emerging brominated flame retardants. miljodirektoratet.no

Atmospheric Transport and Deposition

The potential for long-range atmospheric transport of this compound is influenced by its volatility and persistence in the atmosphere. The calculated low air-water partition coefficient (log Kaw of -8.01 for a similar compound) suggests a low tendency to volatilize from water to the atmosphere. miljodirektoratet.no However, BFRs can be released into the atmosphere through emissions from manufacturing processes and volatilization or abrasion from products containing them.

Once in the atmosphere, these compounds can be transported over long distances, sorbed to atmospheric particulate matter. The atmospheric fate of another brominated flame retardant, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH), has been studied, revealing its presence in air samples in both urban and remote areas. copernicus.orgcopernicus.orgresearchgate.net The study indicated that atmospheric concentrations were often correlated with population density and temperature. copernicus.orgcopernicus.orgresearchgate.net Atmospheric deposition, both wet (through precipitation) and dry, is a significant pathway for the entry of these compounds into aquatic and terrestrial ecosystems far from their original sources.

Abiotic Degradation Mechanisms in the Environment

Abiotic degradation processes, such as photodegradation and hydrolysis, play a crucial role in the transformation and ultimate fate of this compound in the environment.

Photodegradation Pathways under UV and Visible Light

Brominated flame retardants are known to undergo photolytic degradation in the presence of sunlight. The primary mechanism of photodegradation for many brominated aromatic compounds is reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. This process can lead to the formation of less brominated and potentially more toxic degradation products. While specific studies on the photodegradation of this compound are lacking, research on other brominated ethers suggests that this is a likely transformation pathway. The rate and extent of photodegradation would be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the medium in which the compound is present.

Hydrolysis and Solvolysis in Aquatic Environments

The ether linkage in this compound could be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. Generally, ether bonds are relatively stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the rate of hydrolysis can be accelerated. The calculated half-life in water for the analogous compound, Tetrabromobisphenol A bis(2,3-dibromopropyl ether), is 4320 hours, indicating a relatively slow hydrolysis rate. miljodirektoratet.no The specific products of hydrolysis would likely be 2,4-dibromophenol (B41371) and 2,3-dibromopropanol. The rate of hydrolysis in natural aquatic environments would depend on factors such as pH, temperature, and the presence of catalysts.

Biotic Transformation Pathways in Environmental Matrices

The microbial degradation of this compound is a critical process determining its persistence in the environment. While specific studies on this compound are not available, the biodegradation of other brominated compounds and aromatic hydrocarbons has been documented.

Microorganisms have been shown to degrade a wide range of aromatic compounds, including benzene (B151609), under both aerobic and anaerobic conditions. nih.govnih.gov The initial steps in the anaerobic degradation of benzene can involve hydroxylation, carboxylation, or methylation. nih.gov For halogenated aromatic compounds, reductive dehalogenation is a common initial step in anaerobic biodegradation, where microorganisms use the halogenated compound as an electron acceptor. It is plausible that microbial communities in contaminated soils and sediments could adapt to utilize this compound as a substrate, leading to its transformation. However, the highly brominated nature of the molecule and the presence of the ether linkage may render it recalcitrant to rapid biodegradation. The calculated half-life in soil for a similar compound is 8640 hours, suggesting slow degradation in this compartment. miljodirektoratet.no

Microbial Degradation and Metabolite Identification

The microbial degradation of many BFRs is a slow process, and the specific pathways for this compound are not well-documented in publicly available scientific literature. However, general principles derived from studies on other brominated compounds can provide insights into its likely fate.

Microbial action on BFRs often involves reductive debromination under anaerobic conditions, where bromine atoms are sequentially removed from the molecule. This process can lead to the formation of less brominated, and sometimes more toxic, metabolites. Under aerobic conditions, degradation can proceed through cleavage of the aromatic ring, debromination, and hydroxylation . researchgate.netresearchgate.net For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that aerobic bacteria can degrade congeners with fewer bromine atoms more readily than highly brominated ones. researchgate.net

While specific metabolites of this compound have not been identified in the reviewed literature, it is plausible that its degradation would yield brominated phenols and other hydroxylated derivatives, similar to the metabolic byproducts observed for other BFRs. researchgate.net The identification of such metabolites is crucial for a complete understanding of the environmental risk posed by the parent compound.

Transformation in Complex Environmental Mixtures

In the environment, this compound exists within complex mixtures in matrices such as soil, sediment, and wastewater. Its transformation in these environments is influenced by a variety of biotic and abiotic factors.

Wastewater treatment plants (WWTPs) are significant reservoirs for many BFRs. Due to their hydrophobic nature, these compounds tend to partition to sludge and suspended solids. nih.gov The removal efficiency of BFRs in WWTPs can be high, but this often represents a transfer from the aqueous phase to the solid phase (sludge) rather than complete degradation. nih.gov The conditions within WWTPs, including both aerobic and anaerobic zones, can facilitate the partial degradation of BFRs, potentially leading to the formation of transformation products that are then released into the environment through effluent or biosolids application on land. nih.govresearchgate.net

The presence of other organic compounds and microbial communities in soil and sediment can also influence the transformation of this compound. The complex nature of these environmental compartments makes it challenging to predict the exact transformation pathways and rates.

Persistence and Half-Life Determination in Environmental Media

For example, a report on emerging BFRs provides calculated half-life data for Tetrabromobisphenol A bis(2,3-dibromopropyl ether), a compound that also contains the dibromopropoxy functional group. miljodirektoratet.no These calculated values suggest a high degree of persistence in certain environmental compartments.

Environmental MediumCalculated Half-Life (hours)
Air12.2
Water4320
Soil8640

Table 1: Calculated physicochemical properties and degradation half-lives in air, water, and soil for Tetrabromobisphenol A bis(2,3-dibromopropyl ether), a structurally related compound. miljodirektoratet.no

It is important to note that these are calculated values for a different, albeit structurally similar, compound and may not accurately reflect the environmental half-life of this compound. Experimental determination of its half-life in soil, water, and sediment under various conditions is necessary for a precise assessment of its environmental persistence. Generally, highly brominated compounds are known to be persistent in the environment. nih.gov

Analytical Challenges in Environmental Monitoring of Highly Brominated Compounds

The accurate and sensitive detection of highly brominated compounds like this compound in environmental samples presents several analytical challenges. These challenges stem from their typically low concentrations in the environment, the complexity of the sample matrices, and the potential for degradation during analysis.

Commonly employed analytical techniques for BFRs include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . nih.gov These methods offer the high sensitivity and selectivity required for trace-level detection. However, the analysis of highly brominated compounds can be complicated by their thermal lability, which can lead to degradation in the hot GC injector and column, resulting in the formation of less brominated artifacts and inaccurate quantification. nih.gov

Sample preparation is another critical and often challenging step. The extraction of these hydrophobic compounds from complex matrices like soil, sediment, and biological tissues requires efficient methods such as pressurized liquid extraction (PLE) or Soxhlet extraction . nih.gov These extracts then need to be subjected to rigorous cleanup procedures to remove interfering co-extracted substances that could affect the analytical results. The development of robust and validated analytical methods is essential for the reliable monitoring of this compound and its transformation products in the environment.

Advanced Analytical Methodologies for 2,4 Dibromo 1 2,3 Dibromopropoxy Benzene

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene, allowing for its separation from complex sample matrices. The choice of technique depends on the compound's volatility and the nature of the sample.

Gas chromatography is a primary technique for the analysis of thermally stable and volatile BFRs. For compounds like this compound, GC offers high-resolution separation. The analysis typically involves injecting the sample extract into a heated inlet, where the compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

Recent analytical methods for BFRs often utilize capillary columns such as the Agilent DB-5MS (15 m × 0.25 mm, 0.1 μm film thickness) for chromatographic separation. nih.gov Helium is commonly used as the carrier gas. nih.gov However, a significant challenge with GC analysis for some BFRs is their potential for thermal degradation at the high temperatures required for volatilization in the injector and column. wordpress.com

Table 1: Typical Gas Chromatography Parameters for BFR Analysis

Parameter Value
Column Type Agilent DB-5MS
Dimensions 15 m x 0.25 mm
Film Thickness 0.1 µm
Carrier Gas Helium
Flow Rate 1.7 mL/min

| Injection Mode | Programmable Temperature Vaporizing (PTV) |

Data sourced from a study on halogenated flame retardants. nih.gov

For BFRs that are non-volatile or thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. wordpress.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique avoids the high temperatures that can cause degradation of sensitive analytes.

A common approach for the analysis of BFRs involves reversed-phase HPLC, using columns like the Waters BEH C18 (100 × 2.1 mm, 1.7 µm particle size). nih.gov The mobile phase often consists of a gradient mixture of methanol (B129727) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for subsequent mass spectrometry detection. nih.gov An HPLC method coupled with UV and mass spectrometry detection has been developed for identifying and quantifying flame retardants in extracts from post-consumer plastics. wordpress.com

When this compound is present in a polymer matrix, such as in plastics from electronic waste, Gel Permeation Chromatography (GPC) is a critical sample preparation and separation technique. wordpress.com GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. lcms.cz

This technique is highly effective for separating low-molecular-weight additives like BFRs (typically under 1000 µ) from high-molecular-weight polymer matrices (often >10,000 µ). wordpress.com The resulting fraction containing the flame retardant can then be further analyzed by other techniques like HPLC or GC. wordpress.com In some applications, GPC is coupled directly online with HPLC (GPC-HPLC) for a streamlined analysis of flame retardants in polymer solutions. wordpress.com GPC is also frequently used as a cleanup step to remove lipids from biota samples before instrumental analysis. nih.govresearchgate.net

Hyphenated Techniques for Enhanced Resolution and Identification

To achieve unambiguous identification and sensitive quantification, chromatographic systems are often coupled with mass spectrometry detectors. These "hyphenated" techniques provide both separation and structural information.

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of BFRs. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification.

For BFR analysis, electron impact (EI) ionization is common, though electron capture negative ionization (ECNI) can offer greater sensitivity for halogenated compounds. researchgate.net An Agilent GC 7890B system coupled to a 7000C triple quadrupole mass spectrometer is an example of a modern instrument used for this purpose, often operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov

Table 2: Example GC-MS System Configuration for BFR Analysis

Component Specification
Gas Chromatograph Agilent GC 7890B
Mass Spectrometer Agilent 7000C Triple Quadrupole
Ionization Source Electron Impact (EI), 70 eV
Source Temperature 230 °C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Configuration based on a method for analyzing halogenated flame retardants. nih.gov

For non-volatile or thermally sensitive BFRs, the coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is the state-of-the-art analytical approach. wordpress.com Recent developments in atmospheric pressure ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have enabled the effective analysis of a wide range of BFRs. nih.govwordpress.com

LC-tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and is particularly useful for analyzing complex samples. nih.gov In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process significantly reduces background noise and matrix interferences. For instance, a Waters H-Class LC system coupled to a Xevo TQD triple quadrupole mass spectrometer operating in MRM mode has been successfully used for the analysis of various flame retardants. nih.gov

HPLC with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful technique for the separation and quantification of BFRs. This method offers the advantage of providing spectral information of the analytes, which aids in their identification. The separation is typically achieved on a C18 reversed-phase column, with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. The DAD detector is set to monitor a range of wavelengths, typically between 210 and 400 nm, to capture the UV absorbance spectra of the target compounds.

Extraction and Sample Preparation Procedures

The choice of extraction and sample preparation method is highly dependent on the nature of the sample matrix. For solid matrices like soil, sediment, and sludge, as well as for liquid samples, various techniques are employed to efficiently extract and clean up the sample before instrumental analysis.

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic pollutants from solid matrices. nih.govresearchgate.net PFE utilizes elevated temperatures and pressures to increase the extraction efficiency of solvents, reducing both extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govrsc.orgresearchgate.netnih.gov For the extraction of BFRs from solid samples, a mixture of organic solvents such as hexane (B92381) and dichloromethane (B109758) or toluene (B28343) is commonly used. researchgate.netmdpi.com The extracted sample then typically undergoes a cleanup step to remove interfering co-extractives.

Fluidized bed extraction is another technique that can be applied to solid matrices, offering efficient extraction through the intimate contact between the sample particles and the extraction fluid.

Table 1: Representative Pressurized Fluid Extraction (PFE) Conditions for Brominated Flame Retardants from Solid Matrices

ParameterConditionReference
Solvent n-Hexane/Dichloromethane (1:1, v/v) researchgate.net
Temperature 100 °C mdpi.com
Pressure 1500 psi nih.gov
Static Time 5 min nih.gov
Number of Cycles 2-3 mdpi.comnih.gov
Flush Volume 60% mdpi.com

For liquid samples such as water, or for the cleanup of extracts from solid matrices, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques. nih.govmdpi.com

Solid-Phase Extraction (SPE) involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes of interest. mdpi.comnih.gov The analytes are then eluted with a small volume of an organic solvent. Various sorbents can be used, with C18 being the most common for nonpolar compounds like BFRs. proquest.com SPE offers the advantages of high recovery, low solvent consumption, and the ability to concentrate analytes from large sample volumes. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. nih.govmdpi.com Dichloromethane and hexane are common solvents used for the LLE of BFRs. While effective, LLE can be time-consuming and requires large volumes of organic solvents. nih.gov

Table 2: Comparison of SPE and LLE for the Extraction of Brominated Flame Retardants

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid phasePartitioning between two immiscible liquid phases
Solvent Consumption LowHigh
Sample Volume Large volumes can be processedLimited by glassware size
Automation Easily automatedDifficult to automate
Concentration Factor HighModerate
Common Sorbents/Solvents C18, Silica GelDichloromethane, n-Hexane

Quantitative Analysis and Method Validation

Accurate quantification of this compound requires a properly validated analytical method. Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose.

Quantitative analysis is typically performed using an external calibration method. This involves preparing a series of standard solutions of the target analyte at known concentrations and analyzing them to construct a calibration curve. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For BFRs, these limits are typically in the picogram to nanogram per gram (pg/g or ng/g) range, depending on the matrix and the analytical instrument used. nih.gov

Table 3: Representative Method Performance Data for the Analysis of Brominated Flame Retardants

ParameterValue RangeReference
Linearity (r²) > 0.99 researchgate.net
Recovery 70-120% nih.gov
Repeatability (RSD) < 20% nih.gov
LOD 0.06 - 1.42 ng/L (water) nih.gov
LOQ 4 pg/g - 8 ng/g (food) nih.gov

Participation in interlaboratory comparison studies or proficiency tests is a vital component of a laboratory's quality assurance program. osti.gov These studies involve the analysis of a common sample by multiple laboratories, allowing for an independent assessment of a laboratory's performance and the comparability of results across different laboratories. researchgate.net The results of such studies for BFRs have highlighted the analytical challenges and have led to improvements in methodology. osti.gov

Quality Assurance (QA) and Quality Control (QC) are essential to ensure the reliability of analytical data. nih.govresearchgate.net This includes the regular analysis of procedural blanks to check for contamination, the use of certified reference materials (CRMs) to assess accuracy, and the analysis of spiked samples to evaluate matrix effects and method recovery. Given that BFRs can be present in the laboratory environment, stringent measures to avoid contamination are necessary. nih.gov

Chemical Significance in Materials Science and Industrial Chemistry

Role as a Chemical Precursor or Intermediate in Polymer Chemistry

No information was found detailing the use of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene as a chemical precursor or intermediate in the synthesis of polymer backbones or in cross-linking reactions. Searches for its CAS number in conjunction with terms such as "polymer precursor," "monomer," "polymerization," and "cross-linking agent" did not yield relevant results.

Incorporation into Polymer Backbones

There is no evidence in the searched literature to suggest that this compound is incorporated as a monomeric unit into polymer backbones. Its primary documented application is as an additive in polymer formulations. cetjournal.it

Cross-linking Reactions

No specific details on the involvement of this compound in cross-linking reactions within polymer matrices were found.

Contribution to Material Properties beyond Flame Retardancy

The available information is insufficient to detail the compound's influence on material properties from a chemical structure perspective, separate from its flame-retardant function.

Influence on Thermal Stability and Decomposition Characteristics

While the thermal stability of polymers containing brominated compounds is a subject of study, no specific research was found that analyzes the thermal decomposition characteristics of polymers containing this compound outside the context of its flame-retardant action.

Chemical Compatibility with Polymer Matrices

Patents indicate its use in styrene (B11656) resin compositions, suggesting a degree of compatibility with these types of polymers. cetjournal.it However, detailed studies on its chemical compatibility with a broader range of polymer matrices are not available in the searched resources.

Analytical Characterization of this compound within Complex Materials

No specific analytical methods for the characterization and quantification of this compound within complex materials were identified in the performed searches.

Design Principles for Novel Chemical Structures Based on the this compound Core Structure

The design of new flame retardants is driven by the need for improved performance, better environmental profiles, and enhanced compatibility with a wider range of polymers. The core structure of this compound serves as a useful template for designing novel BFRs. Key design principles revolve around modifying the aromatic core and the aliphatic side chain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Bromination of the benzene ring using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to achieve 2,4-dibromination.
  • Step 2 : Etherification via nucleophilic substitution: React 2,4-dibromophenol with 2,3-dibromopropyl bromide under basic conditions (e.g., K₂CO₃ in DMSO) to form the propoxy linkage .
  • Optimization : Monitor reaction progress via TLC, and purify using column chromatography (silica gel, hexane/ethyl acetate). Adjust solvent polarity and reaction time to improve yield (typically 60-75% after optimization).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?

  • Analytical Workflow :

  • NMR : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and propoxy chain connectivity. Bromine atoms induce deshielding, with distinct splitting patterns in the aromatic region (e.g., doublets for para-substituted Br) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) identifies the molecular ion [M+H]⁺. Bromine’s isotopic signature (1:1 ratio for Br₂) aids in peak assignment. GC-MS can detect trace impurities .
  • FT-IR : Confirm ether (C-O-C) stretch at ~1100 cm⁻¹ and C-Br stretches at 500-700 cm⁻¹.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data of this compound when used as a flame retardant additive?

  • Approach :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air atmospheres (heating rate: 10°C/min) to compare decomposition profiles. Note discrepancies in onset temperatures due to sample purity or matrix effects (e.g., polymer blends) .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data. Cross-validate with isothermal studies to identify degradation mechanisms (e.g., debromination vs. ether cleavage) .
  • Advanced Spectroscopy : Use evolved gas analysis (EGA) coupled with FT-IR or MS to detect volatile degradation products (e.g., HBr, dibromobenzene) .

Q. What methodologies assess the environmental persistence and toxicity of degradation products from this compound?

  • Environmental Fate Studies :

  • Hydrolysis : Test stability in aqueous buffers (pH 4-9) at 25-50°C. Monitor debromination via LC-MS/MS .
  • Photodegradation : Expose to UV light (λ = 254-365 nm) in simulated sunlight. Identify intermediates (e.g., hydroxylated or dehalogenated species) using high-resolution Orbitrap MS .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) on degradation products. Compare EC₅₀ values to parent compound .

Q. How does the spatial arrangement of bromine atoms influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps. The 2,4-dibromo substitution directs electrophilic attacks to the para position of the propoxy group .
  • Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. Compare yields for reactions at Br (positions 2,4) vs. propoxy-Br (positions 2’,3’). Use X-ray crystallography to confirm regioselectivity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound to minimize exposure risks?

  • Best Practices :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Keep in amber glass bottles under inert atmosphere (N₂) at 4°C to prevent hydrolysis.
  • Waste Management : Neutralize brominated waste with 10% NaHCO₃ before disposal. Follow EPA guidelines for halogenated organic waste .

Regulatory and Application Challenges

Q. Why was 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] (CAS 21850-44-2) removed from regulatory lists, and what are the implications for related compounds?

  • Regulatory Context :

  • The substance underwent REACH evaluation and was phased out due to concerns about bioaccumulation and toxicity of its degradation products (e.g., tribromophenol) .
  • Implications : Researchers should explore alternative flame retardants (e.g., phosphorous-based) or modify the propoxy chain to reduce persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.